5-Hydroxyfuran-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyfuran-3-carboxylic acid: is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. The presence of a hydroxyl group at the 5-position and a carboxylic acid group at the 3-position makes 5-Hydroxyfuran-3-carboxylic acid a versatile compound with significant potential in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using various oxidizing agents. For instance, the use of hydrogen peroxide in the presence of a catalyst can yield 5-Hydroxyfuran-3-carboxylic acid . Another method involves the use of aldehyde dehydrogenase enzymes to selectively oxidize HMF to 5-Hydroxyfuran-3-carboxylic acid .
Industrial Production Methods: Industrial production of 5-Hydroxyfuran-3-carboxylic acid often involves biocatalytic processes due to their eco-friendly nature. Enzymatic oxidation using bacterial laccase and fungal alcohol oxidase has been shown to be effective in producing high yields of 5-Hydroxyfuran-3-carboxylic acid from HMF . These methods are advantageous as they offer high selectivity and efficiency under mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives such as 2,5-furandicarboxylic acid (FDCA).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 5-hydroxyfuran-3-methanol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various esters and ethers.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acid chlorides or alkyl halides are often employed in substitution reactions.
Major Products:
Reduction: 5-Hydroxyfuran-3-methanol is a significant product of reduction reactions.
Substitution: Various esters and ethers are formed depending on the substituents used.
Scientific Research Applications
Chemistry: 5-Hydroxyfuran-3-carboxylic acid is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules, making it valuable in the development of new materials and chemicals .
Biology: In biological research, 5-Hydroxyfuran-3-carboxylic acid derivatives are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development .
Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, furan-based compounds have shown promise in treating bacterial infections and certain types of cancer .
Industry: 5-Hydroxyfuran-3-carboxylic acid is used in the production of bio-based polymers. Its derivatives, such as 2,5-furandicarboxylic acid, are used to create sustainable plastics that can replace petroleum-based products .
Mechanism of Action
The mechanism of action of 5-Hydroxyfuran-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to antimicrobial effects . The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
2,5-Furandicarboxylic acid (FDCA): A derivative of 5-Hydroxyfuran-3-carboxylic acid, FDCA is used in the production of bio-based polymers.
5-Hydroxymethylfurfural (HMF): A precursor to 5-Hydroxyfuran-3-carboxylic acid, HMF is a versatile platform chemical used in various applications.
Uniqueness: 5-Hydroxyfuran-3-carboxylic acid is unique due to its specific functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form valuable derivatives makes it a crucial compound in both research and industrial applications .
Properties
Molecular Formula |
C5H4O4 |
---|---|
Molecular Weight |
128.08 g/mol |
IUPAC Name |
5-hydroxyfuran-3-carboxylic acid |
InChI |
InChI=1S/C5H4O4/c6-4-1-3(2-9-4)5(7)8/h1-2,6H,(H,7,8) |
InChI Key |
MWGKIMMKOVKQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.